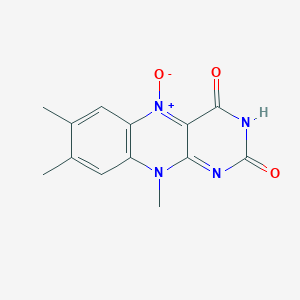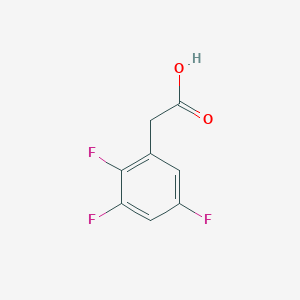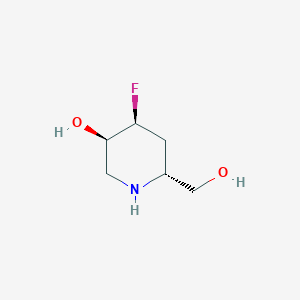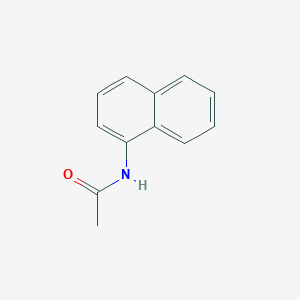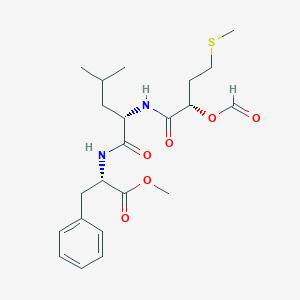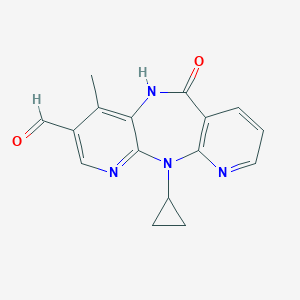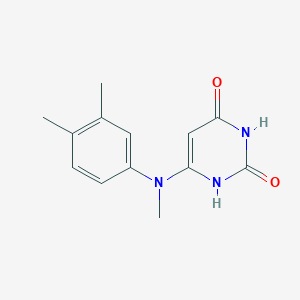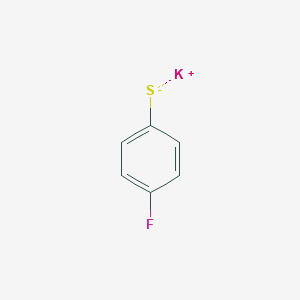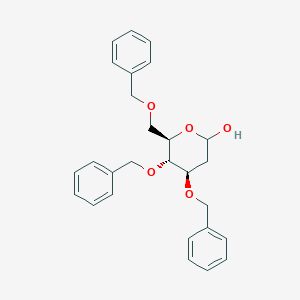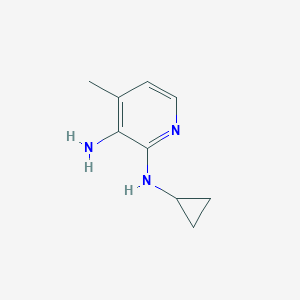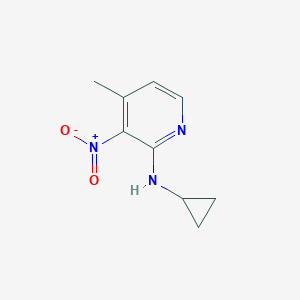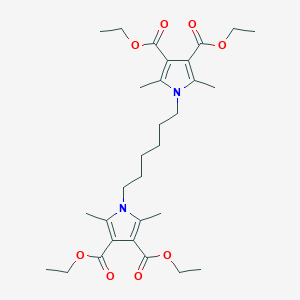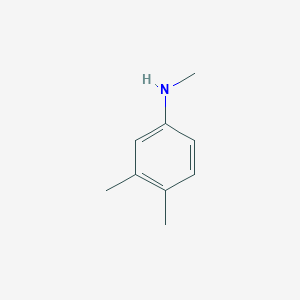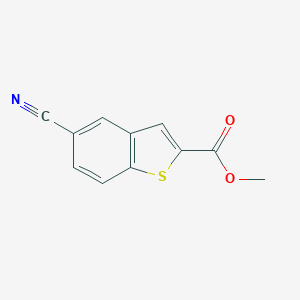![molecular formula C13H10F3NO2S B142053 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid CAS No. 132483-39-7](/img/structure/B142053.png)
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid, also known as TTPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TTPA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various studies.
Mécanisme D'action
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid acts by inhibiting the activity of COX enzymes, specifically COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid also has antioxidant properties, which help to reduce oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. However, one limitation is that 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to improve cognitive function in animal models of the disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than current NSAIDs. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid may serve as a starting point for the development of such inhibitors. Finally, more research is needed to determine the safety and efficacy of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in humans, which may lead to its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid involves the reaction of 2-(thiazol-2-yl)phenylboronic acid with 3-(trifluoromethyl)phenylacetic acid in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid.
Applications De Recherche Scientifique
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Propriétés
Numéro CAS |
132483-39-7 |
|---|---|
Nom du produit |
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid |
Formule moléculaire |
C13H10F3NO2S |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
2-[4-(1,3-thiazol-2-yl)-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-3-9(11-17-4-5-20-11)10(6-8)13(14,15)16/h2-7H,1H3,(H,18,19) |
Clé InChI |
BQCORHYUXGJIKL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



